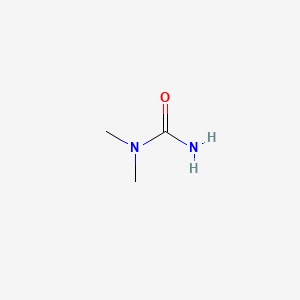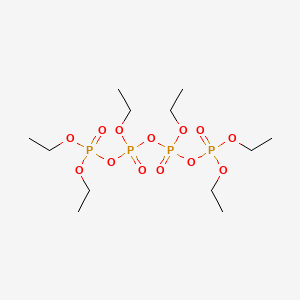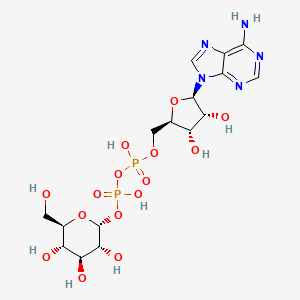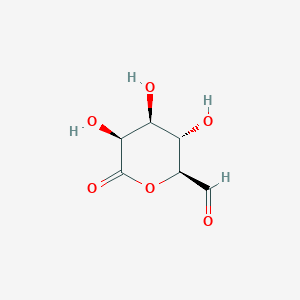
D-Glucurono-6,2-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-glucurono-6,2-lactone is a glucuronolactone. It derives from a D-glucuronic acid.
Applications De Recherche Scientifique
Synthesis of Optically Active Inositol Derivatives
D-Glucurono-6,3-lactone has been used to synthesize optically active and partially protected inositols. This process efficiently converts the D-gluco configuration to the L-ido configuration, involving reductive cyclization of dials to cyclitols (Watanabe, Mitani, & Ozaki, 1987).
Interaction with Lead(II) Ion
Research shows the interaction of Pb(II) ion with β-D-glucurono-6,3-lactone in aqueous solution. Solid compounds like Pb(D-glucurono-6,3-lactone)(NO3)2 were characterized using FT-IR, 1H and 13C NMR spectroscopy, and molar conductivity measurements (Tajmir-Riahi, 1989).
Solvent-Free Microwave Irradiation Applications
D-Glucurono-6,1-lactone was synthesized from D-glucuronic acid. The lactone opening with alcohols was studied under microwave irradiation in solvent-free conditions, demonstrating a novel approach in carbohydrate chemistry (Rat et al., 2007).
Carbohydrate-Silver Complexes
D-Glucurono-γ-lactone's interaction with various Ag(I) compounds in aqueous solutions was explored. The study included synthesis and characterization of compounds like Ag(D-glucurone)NO3· H2O, showing how silver ions interact with the sugar lactones (Tajmir-Riahi, 1987).
Chemoenzymatic Synthesis and Properties
Sucuronamide was synthesized using D-glucurono-6,3-lactone, showcasing an efficient chemoenzymatic method. This demonstrates the potential of D-glucurono-6,3-lactone in the production of complex organic compounds (Mizoguchi et al., 2016).
Hydrophilic β-Turn Mimetic Synthesis
D-Glucurono-3,6-lactone and L-cysteine were used to form a hydrophilic β-turn mimetic, indicating a novel approach to mimic protein structures in synthetic chemistry (Geyer et al., 1999).
Reactivity and Chemical Properties
Studies on D-glucofuranurono-6,3-lactone reveal its unique chemical reactivity and properties, crucial for synthetic chemistry applications (Dax & Weidmann, 1976).
Sucuronic Acid Synthesis
D-Glucurono-6,3-lactone was used with sucrose to synthesize sucuronic acid, a novel carbohydrate compound. The process involved a three-step chemoenzymatic method, indicating lactone's versatility in organic synthesis (Hosaka et al., 2018).
Propriétés
Nom du produit |
D-Glucurono-6,2-lactone |
|---|---|
Formule moléculaire |
C6H8O6 |
Poids moléculaire |
176.12 g/mol |
Nom IUPAC |
(2S,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde |
InChI |
InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3-,4+,5+/m1/s1 |
Clé InChI |
JBQGSJDKHSBLDG-MBMOQRBOSA-N |
SMILES isomérique |
C(=O)[C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O |
SMILES canonique |
C(=O)C1C(C(C(C(=O)O1)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



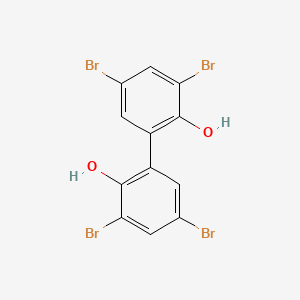
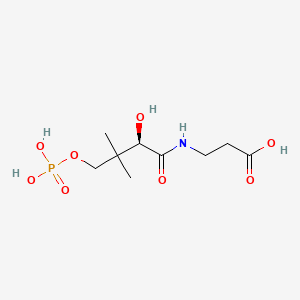
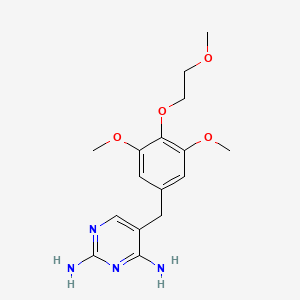
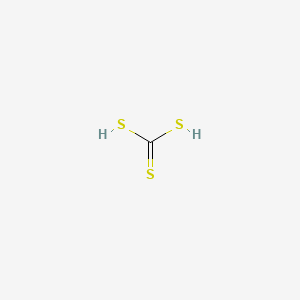
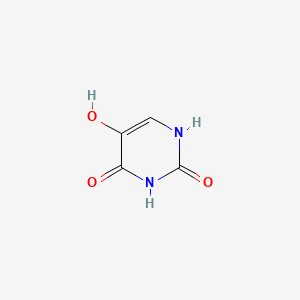
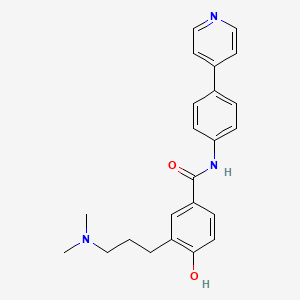
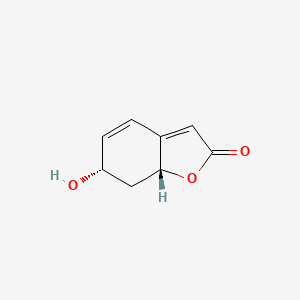
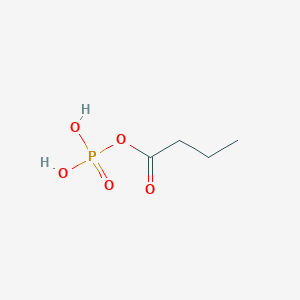
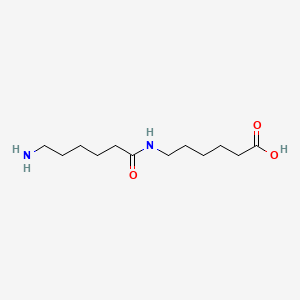
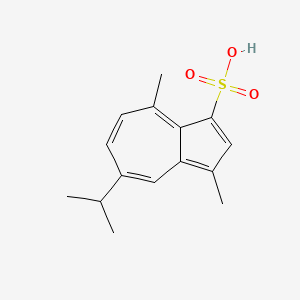
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)
